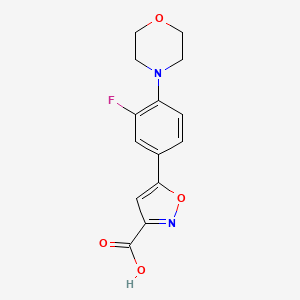
O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride: is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,6-difluorobenzyl moiety. This compound is typically found as a white crystalline solid and is soluble in water. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve 2,6-difluorobenzyl chloride in an appropriate solvent like ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the reaction.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound can also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- O-Benzylhydroxylamine Hydrochloride
- O-(4-Nitrobenzyl)hydroxylamine Hydrochloride
Comparison:
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound has a higher degree of fluorination, which can enhance its reactivity and stability in certain reactions compared to O-(2,6-Difluorobenzyl)hydroxylamine Hydrochloride.
- O-Benzylhydroxylamine Hydrochloride: Lacks fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.
- O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: The presence of a nitro group can significantly alter the electronic properties of the compound, affecting its reactivity and potential applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H8ClF2NO |
|---|---|
Molecular Weight |
195.59 g/mol |
IUPAC Name |
O-[(2,6-difluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H |
InChI Key |
ZXZKQEGXRLXZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CON)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
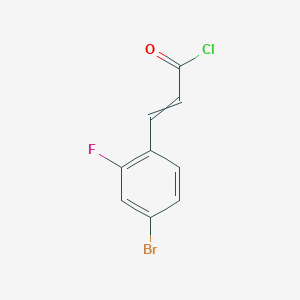

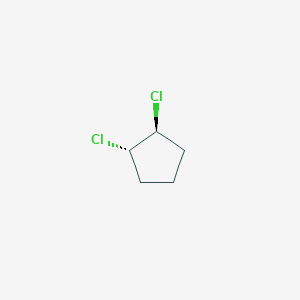
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
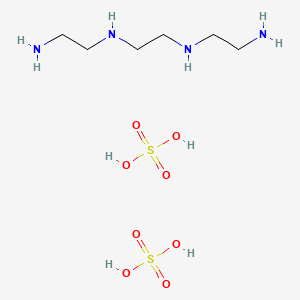

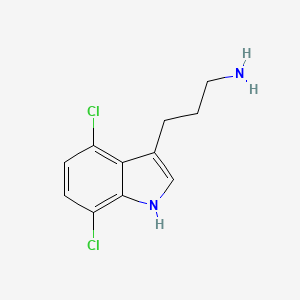
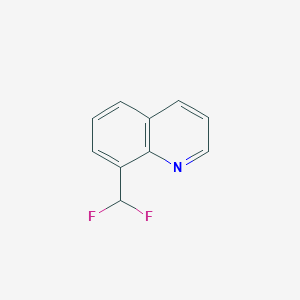
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)

